molecular formula C15H19NO3S B229759 N-(3-methoxypropyl)-4-methyl-1-naphthalenesulfonamide

N-(3-methoxypropyl)-4-methyl-1-naphthalenesulfonamide

Cat. No. B229759
M. Wt: 293.4 g/mol
InChI Key: UZPVYMNCBTYBTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-methoxypropyl)-4-methyl-1-naphthalenesulfonamide, also known as MPN, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. MPN is a sulfonamide derivative that has been synthesized using various methods, and its mechanism of action and biochemical effects have been extensively studied.

Scientific Research Applications

N-(3-methoxypropyl)-4-methyl-1-naphthalenesulfonamide has been extensively used in scientific research due to its potential applications in various fields. It has been used as a fluorescent probe for the detection of proteins, DNA, and RNA. N-(3-methoxypropyl)-4-methyl-1-naphthalenesulfonamide has also been used as a photosensitizer in photodynamic therapy for cancer treatment. In addition, N-(3-methoxypropyl)-4-methyl-1-naphthalenesulfonamide has been used as a molecular probe for the study of protein-ligand interactions.

Mechanism of Action

N-(3-methoxypropyl)-4-methyl-1-naphthalenesulfonamide binds to proteins and nucleic acids, causing changes in their conformation and function. It has been shown to bind to the active site of enzymes, inhibiting their activity. N-(3-methoxypropyl)-4-methyl-1-naphthalenesulfonamide also binds to DNA and RNA, causing changes in their structure and function.
Biochemical and Physiological Effects:
N-(3-methoxypropyl)-4-methyl-1-naphthalenesulfonamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of enzymes such as carbonic anhydrase and protein kinase C. N-(3-methoxypropyl)-4-methyl-1-naphthalenesulfonamide has also been shown to induce apoptosis in cancer cells. In addition, N-(3-methoxypropyl)-4-methyl-1-naphthalenesulfonamide has been shown to have anti-inflammatory effects by inhibiting the production of cytokines.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-(3-methoxypropyl)-4-methyl-1-naphthalenesulfonamide in lab experiments is its high specificity for binding to proteins and nucleic acids. It also has a high fluorescence quantum yield, making it a useful fluorescent probe. However, one of the limitations of using N-(3-methoxypropyl)-4-methyl-1-naphthalenesulfonamide is its potential toxicity, which requires careful handling and purification.

Future Directions

There are several future directions for the use of N-(3-methoxypropyl)-4-methyl-1-naphthalenesulfonamide in scientific research. One potential application is in the development of new cancer therapies. N-(3-methoxypropyl)-4-methyl-1-naphthalenesulfonamide has been shown to induce apoptosis in cancer cells, and further research could lead to the development of new cancer treatments. Another future direction is in the study of protein-ligand interactions. N-(3-methoxypropyl)-4-methyl-1-naphthalenesulfonamide has been used as a molecular probe for this purpose, and further research could lead to a better understanding of these interactions. Finally, N-(3-methoxypropyl)-4-methyl-1-naphthalenesulfonamide could be used in the development of new fluorescent probes for the detection of biomolecules.
In conclusion, N-(3-methoxypropyl)-4-methyl-1-naphthalenesulfonamide is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been extensively studied. N-(3-methoxypropyl)-4-methyl-1-naphthalenesulfonamide has the potential to be used in the development of new cancer therapies, the study of protein-ligand interactions, and the development of new fluorescent probes for the detection of biomolecules.

Synthesis Methods

N-(3-methoxypropyl)-4-methyl-1-naphthalenesulfonamide can be synthesized using various methods, including the reaction of naphthalene with chlorosulfonic acid, followed by the reaction with 3-methoxypropylamine. Another method involves the reaction of 4-methyl-1-naphthalenesulfonyl chloride with 3-methoxypropylamine. The synthesis of N-(3-methoxypropyl)-4-methyl-1-naphthalenesulfonamide requires careful handling and purification to obtain a high yield and purity.

properties

Molecular Formula

C15H19NO3S

Molecular Weight

293.4 g/mol

IUPAC Name

N-(3-methoxypropyl)-4-methylnaphthalene-1-sulfonamide

InChI

InChI=1S/C15H19NO3S/c1-12-8-9-15(14-7-4-3-6-13(12)14)20(17,18)16-10-5-11-19-2/h3-4,6-9,16H,5,10-11H2,1-2H3

InChI Key

UZPVYMNCBTYBTJ-UHFFFAOYSA-N

SMILES

CC1=CC=C(C2=CC=CC=C12)S(=O)(=O)NCCCOC

Canonical SMILES

CC1=CC=C(C2=CC=CC=C12)S(=O)(=O)NCCCOC

Origin of Product

United States

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